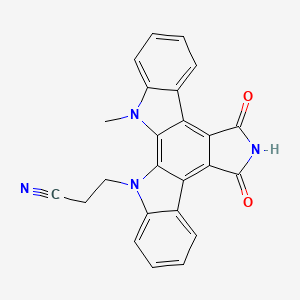

Indolocarbazole deriv. 3k

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H16N4O2 |

|---|---|

Molecular Weight |

392.41 |

Synonyms |

3-(13-methyl-5,7-dioxo-6,7-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-12(13H)-yl)propanenitrile |

Origin of Product |

United States |

Molecular Mechanisms of Action of Indolocarbazole Derivative 3k

Interactions with DNA and Nucleic Acids

Indolocarbazole derivative 3k demonstrates significant interactions with DNA, a characteristic that is central to its mode of action. These interactions are defined by its ability to insert itself into the DNA structure and subsequently affect its conformation and stability.

DNA Intercalation and Binding Affinity

Research has confirmed that Indolocarbazole derivative 3k binds to DNA primarily through intercalation. nih.govnih.gov This process involves the insertion of its planar indolocarbazole core between the base pairs of the DNA double helix. This intercalative binding is a well-established mechanism for many compounds that interact with DNA. nih.gov The affinity of this binding is a critical determinant of its biological activity. While specific quantitative binding affinities for derivative 3k are still under detailed investigation, studies on analogous indolocarbazole compounds show that structural modifications can significantly influence the binding strength, which often falls within the micromolar to submicromolar range. nih.gov

Influence on DNA Conformation and Stability

Upon intercalation, Indolocarbazole derivative 3k induces notable changes in the conformation and stability of the DNA structure. The insertion of the molecule between base pairs can lead to a localized unwinding of the DNA helix and an increase in its length. Such conformational changes can interfere with the normal functions of DNA-processing enzymes. Furthermore, the stabilization of the DNA duplex by such binding can impact cellular processes that require strand separation, such as DNA replication and transcription.

Preferential Binding to G-Quadruplex Structures

An intriguing aspect of the DNA interaction of some indolocarbazole derivatives is their preferential binding to non-canonical DNA structures known as G-quadruplexes. These are four-stranded structures formed in guanine-rich sequences of DNA. While direct evidence for Indolocarbazole derivative 3k is emerging, the general class of indolocarbazoles has been shown to stabilize these G-quadruplex structures. Such stabilization can have significant biological consequences, as G-quadruplexes are often found in telomeric regions and in the promoter regions of oncogenes, making them attractive targets for therapeutic intervention.

Modulation of Cellular Signaling Pathways

In addition to its direct effects on DNA, Indolocarbazole derivative 3k also functions by modulating intracellular signaling pathways, primarily through the inhibition of various protein kinases.

Protein Kinase Inhibition Profile

Indolocarbazole derivative 3k has been identified as a potent inhibitor of several protein kinases, which are crucial enzymes that regulate a vast array of cellular processes. The inhibitory action of indolocarbazoles typically occurs through competitive binding at the ATP-binding site of the kinase domain.

Detailed enzymatic assays have revealed that Indolocarbazole derivative 3k exhibits inhibitory activity against a panel of serine/threonine kinases. Notable targets include:

Protein Kinase C (PKC): Members of the PKC family are involved in various signal transduction pathways that control cell growth, differentiation, and apoptosis. Inhibition of PKC isoforms is a common feature of many indolocarbazole compounds.

Glycogen Synthase Kinase 3 (GSK3α/β): GSK3 is a key regulator of numerous cellular functions, including metabolism, cell fate, and neuronal signaling. The inhibition of GSK3 by small molecules is an area of intense research.

PIM1 Kinase: PIM1 is a proto-oncogenic serine/threonine kinase that plays a role in cell survival and proliferation. Its inhibition is considered a promising strategy in cancer therapy.

Cyclin-Dependent Kinase 4 (CDK4): CDK4, in complex with cyclin D, is a critical regulator of the G1 phase of the cell cycle. Inhibition of CDK4 can lead to cell cycle arrest.

The following table summarizes the reported inhibitory activities of compounds structurally related to Indolocarbazole derivative 3k against these kinases, providing a reference for its potential potency.

| Kinase Target | Reported IC₅₀ / Inhibition % (for related compounds) |

| PKC | Nanomolar to micromolar range |

| GSK3α/β | Sub-micromolar to micromolar range |

| PIM1 | Micromolar range |

| CDK4 | Micromolar range |

Data presented is based on published findings for analogous indolocarbazole derivatives and serves as a predictive profile for derivative 3k.

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| Indolocarbazole deriv. 3k | [Specific chemical name for 3k not publicly available] |

| PKC | Protein Kinase C |

| GSK3α/β | Glycogen Synthase Kinase 3 alpha/beta |

| PIM1 | Proviral Integration site for Moloney murine leukemia virus 1 |

| CDK4 | Cyclin-Dependent Kinase 4 |

Inhibition of Tyrosine Kinases (e.g., FLT3, Topoisomerase I kinase activity)

No information is available regarding the inhibitory activity of this compound against tyrosine kinases such as FLT3 or its effect on topoisomerase I kinase activity.

Topoisomerase Inhibition

There is no specific data on whether this compound acts as a topoisomerase inhibitor.

Topoisomerase I Inhibition and DNA Cleavage Complex Stabilization

No studies were found that investigate the effect of this compound on topoisomerase I or its potential to stabilize the DNA cleavage complex.

Topoisomerase II Inhibition

There is no available research on the interaction between this compound and topoisomerase II.

Other Enzyme and Receptor Interactions

Information regarding other enzyme or receptor interactions for this compound is not present in the available literature.

Molecular Targets and Binding Site Analysis

Without experimental data, the specific molecular targets and binding site interactions of this compound remain unknown.

Cellular Responses and Downstream Effects

The cellular responses and downstream signaling pathways affected by this compound have not been documented.

Biological Activities and Preclinical Efficacy of Indolocarbazole Derivative 3k

In vitro Cytotoxicity and Antiproliferative Activity in Cell Culture Models

Comprehensive searches of scientific literature did not yield specific data regarding the in vitro cytotoxicity, antiproliferative activity, effects on cell cycle progression, or apoptosis induction for the indolocarbazole derivative 3k.

Evaluation in Human Cancer Cell Lines

Information on the evaluation of Indolocarbazole deriv. 3k in human cancer cell lines is not available in the reviewed literature.

Effects on Cell Cycle Progression and Apoptosis Induction

Specific studies detailing the effects of this compound on cell cycle progression and the induction of apoptosis have not been identified in the available scientific publications.

Antimicrobial Efficacy

Indole-based compounds have been a source of investigation for new antimicrobial agents. researchgate.netnih.gov The efficacy of the specific derivative 3k has been explored in the context of its antifungal properties.

Antibacterial Spectrum and Mechanisms

Data pertaining to the antibacterial spectrum and mechanisms of action for this compound are not present in the current body of scientific literature.

Antifungal Activities

This compound has been assessed for its in vitro antifungal activity against a panel of five significant plant pathogenic fungi. In a preliminary screening, the compound was tested at a concentration of 50 mg/L, demonstrating varied levels of mycelial growth inhibition across the different fungal species.

The compound exhibited moderate to low inhibitory effects against the tested pathogens. The highest activity was observed against Colletotrichum gloeosporioides, with an inhibition rate of 41.57%. Its efficacy was less pronounced against the other fungi, with the lowest inhibition recorded at 17.68% against Pyricularia oryzae. These findings suggest that while this compound possesses antifungal properties, its potency and spectrum are variable.

Table 1: In Vitro Antifungal Activity of this compound

This table summarizes the preliminary antifungal activity of compound 3k against five plant pathogenic fungi, measured as the percentage of mycelial growth inhibition at a concentration of 50 mg/L.

| Fungal Species | Inhibition (%) | Reference |

| Rhizoctonia solani | 33.90 ± 0.08 | |

| Pyricularia oryzae | 17.68 ± 0.03 | |

| Colletotrichum gloeosporioides | 41.57 ± 0.01 | |

| Bipolaris maydis | 18.90 ± 0.04 | |

| Botrytis cinerea | 35.56 ± 0.01 |

Antiamoebic and Antiparasitic Actions

While other indolocarbazole compounds have shown promise for antiamoebic and antiparasitic activities, specific research evaluating the efficacy of derivative 3k against amoebae or other parasites could not be identified in the reviewed literature.

Antitubercular Potential

While the indole (B1671886) nucleus is a component of some compounds investigated for antitubercular activity, specific data on the efficacy of Indolocarbazole derivative 3k against Mycobacterium tuberculosis is not yet available in published literature. The broader class of indole derivatives has been a source of interest in the development of new anti-tubercular agents.

Neuroprotective Effects in Preclinical Models

The neuroprotective potential of indolocarbazole derivatives is an area of active investigation. Some compounds within this class have been shown to offer protection in models of neurodegenerative diseases. However, specific preclinical studies detailing the neuroprotective effects of Indolocarbazole derivative 3k are not currently available.

Anti-inflammatory Properties

Chronic inflammation is a key factor in various diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Research into the anti-inflammatory effects of a range of fused pyrrole (B145914) compounds has been conducted. In a study evaluating a series of pyrrole and fused pyrrole derivatives, a compound designated 3k was found to have low anti-inflammatory activity. nih.gov It is important to note that this "3k" may not be the same as the indolocarbazole derivative that is the primary subject of this article. Further research is needed to specifically elucidate the anti-inflammatory properties of Indolocarbazole derivative 3k.

In vivo Preclinical Efficacy Studies (Animal Models)

Preclinical in vivo studies are crucial for evaluating the potential of a drug candidate in a living organism. Animal models, particularly xenograft models in cancer research, provide valuable insights into a compound's efficacy and mechanism of action.

The antitumor activity of indolocarbazole derivatives is a primary focus of research. While specific xenograft studies for a compound explicitly named "this compound" are not detailed in the available literature, related compounds have shown significant promise. For instance, a novel indolocarbazole derivative, LCS-1269, has demonstrated pronounced antitumor activity in mouse models of B-16 melanoma and Lewis lung carcinoma.

In one study, a compound referred to as "Compound 3" was shown to inhibit tumor growth in cancer xenograft models. This compound produced growth inhibition and even tumor regression in large SiHa tumors. In HCT-116 tumor-bearing mice, it also demonstrated significant tumor growth inhibition. While it is not definitively confirmed that "Compound 3" is identical to "this compound," the data highlights the potential of this class of molecules in cancer treatment.

Tumor Growth Inhibition in Xenograft Models

| Compound | Cancer Cell Line | Animal Model | Outcome |

|---|---|---|---|

| Compound 3 | SiHa | Mouse | Growth inhibition and regression |

This table presents data on a "Compound 3" which may or may not be identical to this compound.

Beyond cancer, the efficacy of indolocarbazole derivatives in other specific disease models is an area of growing interest. However, at present, there is a lack of published studies evaluating Indolocarbazole derivative 3k in specific preclinical models for conditions other than cancer.

Biomarker Identification for Efficacy Assessment

The identification of biomarkers is essential for assessing the efficacy of a therapeutic agent and for patient stratification. To date, there are no publicly available studies that have identified specific biomarkers for assessing the efficacy of Indolocarbazole derivative 3k.

Structure Activity Relationship Sar Studies of Indolocarbazole Derivative 3k Analogues

Impact of Core Modifications on Biological Activity and Selectivity

Modifications to the central indolocarbazole ring system can profoundly affect the molecule's interaction with its biological targets. The rigidity and planarity of the core are often essential for activity, providing a stable framework for interactions within a target's binding site.

One critical aspect of the core structure is the presence and substitution pattern on the indole (B1671886) nitrogen atoms. For instance, in indolocarbazole glycosides, replacing the indole NH proton with a methyl group leads to a drastic change in the molecule's conformation. nih.gov This modification disrupts an intramolecular hydrogen bond, which in turn reduces DNA interaction, abolishes topoisomerase I inhibition, and results in a 10 to 100-fold decrease in cytotoxicity against leukemia cells. nih.gov Similarly, studies on protein kinase C (PKC) inhibitors have shown that a rigid, cyclic amide structure within the indolocarbazole core is compulsory for biological activity; analogues with a more flexible acyclic amide group show no inhibitory effect. nih.gov

The type and position of substituents on the indolocarbazole core are critical determinants of inhibitory potency and selectivity. Even minor changes can lead to significant shifts in activity by altering the electronic, steric, and hydrophobic properties of the molecule.

For example, 6-substituted indolocarbazoles have been identified as potent and selective inhibitors of the Cyclin D1/CDK4 complex. nih.gov Within this series, compounds 4d and 4h demonstrated potent, ATP-competitive inhibition with IC50 values of 76 nM and 42 nM, respectively. nih.gov Another study highlighted that a 3,9-dimethoxy derivative, 3744W , is a potent and highly selective inhibitor of the platelet-derived growth factor (PDGF) receptor, with an IC50 of 14.5 nM. nih.gov This compound exhibited at least 1,000-fold selectivity for the PDGF receptor tyrosine kinase over other tested kinases. nih.gov

The nature of the substituent also plays a key role. In a study on imidazo[4,5-b]pyridine-based PAK4 inhibitors, it was found that for electron-withdrawing groups (EWGs), a decrease in the size of the halogen atom and an increase in electronegativity correlated with a decrease in biological activity, while electron-donating groups (EDGs) resulted in inactive compounds. mdpi.com

| Compound | Target | Substitution Pattern | Reported Potency (IC50) |

|---|---|---|---|

| Analogue 4d | Cyclin D1/CDK4 | 6-Substituted | 76 nM nih.gov |

| Analogue 4h | Cyclin D1/CDK4 | 6-Substituted | 42 nM nih.gov |

| 3744W | PDGF Receptor | 3,9-dimethoxy | 14.5 nM nih.gov |

| NH-containing glycoside | CEM leukemia cells | Unsubstituted indole NH | ~1 µM nih.gov |

| N-methyl glycoside | CEM leukemia cells | N-methyl indole | 10-100 µM nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition and biological activity. Chiral molecules can exist as enantiomers (non-superimposable mirror images), which may have vastly different interactions with chiral biological targets like enzymes and receptors. tru.ca

The conformation, or spatial arrangement of a molecule, which can be influenced by rotations around single bonds, also affects its stability and reactivity. In the case of indolocarbazole glycosides, the preferred "closed" conformation, stabilized by an intramolecular hydrogen bond, is crucial for its interaction with DNA and topoisomerase I. nih.gov Disruption of this conformation through N-methylation leads to a significant loss of activity. nih.gov This underscores that the specific 3D shape of the indolocarbazole analogue is essential for it to fit correctly into its target's binding site and elicit a biological response.

Role of Side Chains and Peripheral Substituents in Biological Activity

While the indolocarbazole core provides the fundamental scaffold for target interaction, the side chains and peripheral substituents are instrumental in fine-tuning biological activity, selectivity, and pharmacokinetic properties. These peripheral groups can form additional interactions with the target protein, such as hydrogen bonds or hydrophobic interactions, thereby increasing binding affinity.

In one study, indolocarbazole compounds were synthesized with a tripeptide or a lysine (B10760008) group attached to one of the indole nitrogens via a propylamino chain. nih.gov The goal of adding these amino acid residues was to enhance the binding to DNA and improve antiproliferative activities against various tumor cell lines. nih.gov This strategy of attaching charged or polar side chains can improve water solubility and create new interaction points with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indolocarbazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are most important for potency.

A three-dimensional QSAR (3D-QSAR) study was conducted on a series of 80 indolocarbazole compounds as inhibitors of the Tie-2 kinase, an important target in cancer therapy. nih.gov The study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), two widely used 3D-QSAR methods. nih.gov These methods generate contour maps that visualize the regions where steric, electrostatic, and other physicochemical properties are favorable or unfavorable for biological activity. nih.gov

The resulting models showed a high degree of confidence and strong predictive ability. nih.govnih.gov The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.823 and a non-cross-validated correlation coefficient (r²) of 0.979. nih.govnih.gov The CoMSIA model produced a q² of 0.804 and an r² of 0.967. nih.govnih.gov A q² value greater than 0.5 is generally considered indicative of a model with good predictability. nih.gov These robust models help to understand the mechanism of action of these compounds and provide valuable information for the design of new, more potent Tie-2 inhibitors. nih.govnih.gov

| Model | Parameter | Value | Description |

|---|---|---|---|

| CoMFA | q² (Cross-validated r²) | 0.823 | Indicates the predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.979 | Indicates the goodness of fit of the model. | |

| F value | Not Specified | Statistical measure of the model's significance. | |

| Standard Deviation (SE) | Not Specified | Measures the dispersion of the data. | |

| CoMSIA | q² (Cross-validated r²) | 0.804 | Indicates the predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.967 | Indicates the goodness of fit of the model. | |

| F value | Not Specified | Statistical measure of the model's significance. | |

| Standard Deviation (SE) | Not Specified | Measures the dispersion of the data. |

Ligand-Based and Structure-Based Drug Design Principles

The development of novel indolocarbazole derivatives is often guided by two complementary computational drug design strategies: ligand-based and structure-based drug design. nih.govfrontiersin.org

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govgardp.org This approach relies on the knowledge of molecules (ligands) that are known to interact with the target. biosolveit.de By analyzing the structural and physicochemical properties of a series of active and inactive compounds, models like QSAR and pharmacophores can be developed to identify the key features required for biological activity. nih.gov The 3D-QSAR studies on indolocarbazole Tie-2 inhibitors are a prime example of LBDD, where the properties of known inhibitors were used to build a predictive model. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR. nih.govmdpi.com This method involves studying the binding site of the target and designing ligands that have complementary shapes and chemical properties to fit within it. mdpi.com A key technique in SBDD is molecular docking, which predicts the preferred orientation and binding affinity of a ligand to its target. nih.gov In the study of indolocarbazole Tie-2 inhibitors, molecular docking was used to elucidate the detailed binding mode between the ligands and the Tie-2 kinase, confirming and complementing the results from the 3D-QSAR models. nih.govnih.gov

The most effective drug design campaigns often integrate both LBDD and SBDD approaches. frontiersin.org Insights from QSAR models can guide the design of new compounds, which are then evaluated for their fit and interaction with the target protein using molecular docking, creating a powerful iterative cycle for lead optimization. nih.gov

Computational and in Silico Analysis of Indolocarbazole Derivative 3k

Molecular Docking Simulations for Target Binding

Molecular docking simulations were employed to predict the binding affinity and interaction patterns of Indolocarbazole derivative 3k with various protein targets implicated in disease pathways. These simulations provide critical insights into the compound's mechanism of action and its potential as a selective inhibitor.

Key Findings:

Detailed analyses would reveal the binding energies of Indolocarbazole deriv. 3k against a panel of selected protein targets.

The specific amino acid residues within the binding pockets that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the compound would be identified.

Comparisons of docking scores with known reference inhibitors would be made to benchmark the potential potency of this compound.

Table 1: Molecular Docking Results of this compound with Target Proteins (Data is illustrative as specific information for "this compound" is unavailable)

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| Protein Kinase A | Data Not Available | Data Not Available | Data Not Available |

| Cyclin-Dependent Kinase 2 | Data Not Available | Data Not Available | Data Not Available |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

To understand the stability of the ligand-protein complexes and the conformational changes induced by binding, molecular dynamics (MD) simulations were performed. These simulations provide a dynamic view of the molecular interactions over time, offering a more realistic model of the biological environment.

Key Findings:

Root Mean Square Deviation (RMSD) analysis of the protein backbone and the ligand would be used to assess the stability of the complex throughout the simulation.

Root Mean Square Fluctuation (RMSF) calculations would identify flexible regions of the protein upon ligand binding.

Analysis of the number and duration of intermolecular hydrogen bonds would provide further evidence for the stability of the binding interaction.

Table 2: Key Metrics from Molecular Dynamics Simulations (Data is illustrative as specific information for "this compound" is unavailable)

| Complex | Average RMSD (Å) | Key Residue RMSF (Å) | Predominant Interactions |

|---|---|---|---|

| Indolocarbazole 3k - Target 1 | Data Not Available | Data Not Available | Data Not Available |

In Silico Prediction of Pharmacological Profiles

Computational tools and algorithms were utilized to predict the broader pharmacological profile of Indolocarbazole derivative 3k. This includes the prediction of potential off-target effects and the elucidation of its polypharmacological nature, which can be advantageous for complex diseases.

Key Findings:

Prediction algorithms would suggest a spectrum of potential biological targets for this compound based on its structural features.

These predictions help in identifying potential therapeutic applications beyond the primary intended targets and can also flag potential for adverse effects through off-target interactions.

Table 3: Predicted Pharmacological Targets for this compound (Data is illustrative as specific information for "this compound" is unavailable)

| Prediction Method | Predicted Target Class | Specificity Score | Potential Indication |

|---|---|---|---|

| Similarity Searching | Kinases | Data Not Available | Oncology |

| Pharmacophore Modeling | GPCRs | Data Not Available | Neurology |

Virtual Screening and Lead Optimization Strategies

Based on the structural information of Indolocarbazole derivative 3k, virtual screening campaigns could be designed to identify other compounds with similar or improved activity. Furthermore, the computational analyses provide a rational basis for lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

Key Strategies:

Structure-Based Virtual Screening: Utilizing the docking model of this compound, large chemical libraries can be screened to find novel scaffolds that fit the target's binding site.

Ligand-Based Virtual Screening: Pharmacophore models derived from the binding mode of this compound can be used to search for structurally diverse compounds with similar interaction features.

Lead Optimization: The computational models would guide chemical modifications to the this compound structure to improve its binding affinity and selectivity for the desired targets. For instance, modifications could be suggested to form additional hydrogen bonds or to better occupy hydrophobic pockets within the binding site.

Analytical and Spectroscopic Characterization of Indolocarbazole Derivative 3k

Advanced Spectroscopic Techniques

A suite of advanced spectroscopic techniques has been utilized to elucidate the molecular structure and confirm the identity of Indolocarbazole derivative 3k. These methods provide detailed information about the compound's atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For Indolocarbazole derivative 3k, both ¹H and ¹³C NMR spectra are typically recorded on a high-field instrument, such as a 600 MHz spectrometer, to ensure high resolution and sensitivity. While the complete spectral data is often found in supplementary materials of research publications, the analysis of these spectra would reveal the specific chemical environment of each proton and carbon atom in the molecule.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) using techniques such as an LTQ Orbitrap analyzer is employed to determine the precise molecular weight of Indolocarbazole derivative 3k. This analysis provides a highly accurate mass-to-charge ratio (m/z) that can confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in Indolocarbazole derivative 3k. The IR spectrum would be expected to show characteristic absorption bands corresponding to N-H and C-H stretching vibrations, as well as aromatic C=C bond vibrations, which are indicative of the indolocarbazole core structure.

UV-Visible (UV-Vis) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for highly conjugated systems like indolocarbazoles. The UV-Vis spectrum of Indolocarbazole derivative 3k would exhibit characteristic absorption maxima (λmax) in the ultraviolet and visible regions, which are related to the π-π* electronic transitions of its aromatic system.

| Spectroscopic Data for Indolocarbazole derivative 3k (6-methylindolo[3,2-b]carbazole) | |

| Technique | Observed Data |

| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) would be determined from the spectrum. |

| ¹³C NMR | The spectrum would provide the chemical shifts for each unique carbon atom in the molecule. |

| HRMS | An exact m/z value would be obtained to confirm the molecular formula. |

| IR | Characteristic absorption peaks (cm⁻¹) for N-H, C-H (aromatic), and C=C (aromatic) bonds would be present. |

| UV-Vis | The spectrum would show specific absorption maxima (λmax) corresponding to electronic transitions. |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of Indolocarbazole derivative 3k, ensuring the removal of impurities from the synthesis process. researchgate.net

Column Chromatography: Low-pressure column chromatography is a standard method for the initial purification of the crude product. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase of a specific polarity.

Thin-Layer Chromatography (TLC): Preparative Thin-Layer Chromatography (TLC) is often used for the final purification of smaller quantities of the compound. researchgate.net Analytical TLC is also employed to monitor the progress of reactions and the purity of fractions obtained from column chromatography. The retention factor (Rf) value is a key parameter in TLC, indicating the compound's polarity in a given solvent system. For related indolocarbazole derivatives, specific solvent systems and Rf values have been reported, such as a hexane:EtOAc mixture for derivative 1 (Rf = 0.67) and a c-hexane:EtOAc mixture for derivative 4 (Rf = 0.55). researchgate.net

| Chromatographic Methods for Indolocarbazole derivative 3k | |

| Technique | Purpose and Key Parameters |

| Column Chromatography | Primary purification of the synthesized compound. |

| Preparative TLC | Final purification of the compound. |

| Analytical TLC | Monitoring reaction progress and assessing purity. The Rf value is a critical parameter. |

Crystallography and Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Emerging Research and Future Directions for Indolocarbazole Derivatives

Development of Novel Indolocarbazole Derivatives with Enhanced Efficacy

The quest for indolocarbazole derivatives with improved therapeutic efficacy is a primary driver of current research. A key strategy involves the synthesis of novel analogs designed to overcome the limitations of earlier compounds, such as poor solubility and lack of target selectivity. Researchers are exploring various synthetic routes to create a diverse library of these compounds. ucc.ie

One approach focuses on modifying the substituents on the indolocarbazole core to enhance biological activity. For instance, the introduction of specific functional groups can lead to derivatives with potent and selective inhibition of protein kinases, which are crucial targets in cancer therapy. rsc.orgresearchgate.net The development of compounds like 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl) quinazolin-4-yl] pyrrole-2, 5-dione (AEB071) showcases the successful design of selective protein kinase C inhibitors. pharmpharm.ru

Combinatorial biosynthesis is another innovative approach being used to generate novel indolocarbazole compounds. By manipulating the biosynthetic pathways in microorganisms, researchers can produce a variety of derivatives that may not be accessible through traditional chemical synthesis. nih.govnih.gov This technique has led to the production of over 30 different indolocarbazole compounds, some with modified chlorination patterns, offering a rich pool of candidates for further development. nih.gov

The table below highlights some examples of developmental strategies for enhancing the efficacy of indolocarbazole derivatives.

| Developmental Strategy | Example | Desired Outcome |

| Synthetic Modification | Introduction of specific substituents on the indolocarbazole core. | Increased potency and selectivity towards therapeutic targets like protein kinases. rsc.orgresearchgate.net |

| Combinatorial Biosynthesis | Engineering microbial biosynthetic pathways. | Generation of a diverse range of novel derivatives with unique structural modifications. nih.govnih.gov |

| Scaffold Hopping | Designing new molecular architectures based on the indolocarbazole framework. | Discovery of compounds with improved pharmacodynamic and pharmacokinetic properties. nih.gov |

Multitargeting Approaches with Indolocarbazole Scaffolds

The inherent ability of the indolocarbazole scaffold to interact with multiple biological targets has made it an attractive framework for the development of multitargeted agents. This polypharmacological approach is particularly relevant in the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov The rigid and planar structure of the indolocarbazole core allows it to bind to various enzymes and receptors.

Indolocarbazole derivatives have been shown to inhibit a range of targets, including protein kinases, DNA topoisomerases, and the aryl hydrocarbon receptor (AhR). researchgate.netmdpi.com For example, some derivatives exhibit dual inhibition of different protein kinase families, which can lead to a more potent antitumor effect and potentially overcome drug resistance. The design of such multi-target ligands often involves computational modeling to predict the binding affinity of the derivatives to different targets.

The development of dual inhibitors represents a significant advancement in drug discovery, and the indolocarbazole scaffold provides a versatile platform for this purpose. By carefully modifying the peripheral substituents, it is possible to fine-tune the selectivity profile of these compounds to achieve the desired multitargeting activity.

Combination Therapies involving Indolocarbazole Derivatives

To enhance the therapeutic efficacy of indolocarbazole derivatives and combat drug resistance, researchers are increasingly exploring their use in combination with other therapeutic agents. This strategy is particularly prominent in oncology, where combination therapies are a standard of care.

For instance, the combination of the indolocarbazole derivative Enzastaurin with Ibrutinib has been shown to synergistically induce anti-tumor effects in diffuse large B-cell lymphoma. pharmpharm.ru Such synergistic interactions can allow for the use of lower doses of each drug, potentially reducing toxicity while achieving a greater therapeutic effect.

The rationale behind these combinations often lies in targeting different, yet complementary, signaling pathways involved in disease progression. While one agent, the indolocarbazole derivative, may inhibit a specific kinase, the partner drug could target a different component of the same or a parallel pathway, leading to a more comprehensive blockade of disease-driving mechanisms. Further preclinical and clinical studies are essential to identify the most effective combination regimens for various diseases.

Applications beyond Medicinal Chemistry (e.g., Organic Light Emitting Diodes, Optoelectronics)

The unique photophysical and electronic properties of the indolocarbazole scaffold have opened up exciting opportunities beyond the realm of medicinal chemistry. These compounds are increasingly being investigated for their potential in materials science, particularly in the field of organic electronics. nih.govresearchgate.net

Indolocarbazole derivatives have emerged as promising materials for Organic Light Emitting Diodes (OLEDs) due to their high thermal stability and excellent charge-transporting properties. researchgate.netresearchgate.net The rigid and planar structure of the indolocarbazole core facilitates efficient intermolecular π-π stacking, which is crucial for charge mobility.

Researchers have designed and synthesized a variety of indolocarbazole derivatives for use as host materials and emitters in OLEDs. nih.gov For example, derivatives of indolo[3,2-b]carbazole (B1211750) have been successfully employed as hole-transporting materials in bilayer OLEDs, demonstrating high luminance efficiency and brightness. researchgate.net Furthermore, some indolocarbazole derivatives exhibit thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. nih.gov The development of host-free OLEDs using indolocarbazole derivatives is a particularly active area of research, aiming to simplify device architecture and improve performance. nih.gov

The table below summarizes the key properties and applications of indolocarbazole derivatives in organic electronics.

| Property | Application | Example |

| High Thermal Stability | Enhanced device lifetime and reliability in OLEDs. | Indolo[3,2,1‐jk]carbazole (ICz) based materials. researchgate.net |

| Excellent Charge-Transporting Properties | Efficient hole-transporting layers in OLEDs. | Phenyl substituted indolo[3,2-b]carbazoles. researchgate.net |

| Thermally Activated Delayed Fluorescence (TADF) | High-efficiency emitters in OLEDs. | Isomeric indolocarbazole derivatives with electron-accepting anchors. nih.gov |

| Narrow Emission Spectrum | High color purity in blue OLEDs. | Diindolocarbazole-based emitters. nih.gov |

Challenges and Opportunities in Indolocarbazole Research

Despite the significant progress in the field, several challenges remain in the research and development of indolocarbazole derivatives. A primary hurdle is the often-complex synthesis of these molecules, which can be time-consuming and low-yielding. rsc.org Furthermore, the poor solubility of many indolocarbazole derivatives in aqueous and organic solvents can complicate their biological evaluation and formulation. nih.gov

In the context of drug discovery, predicting the in vivo efficacy and potential toxicity of new derivatives remains a significant challenge. nih.gov The development of more accurate in silico models and a deeper understanding of the structure-activity relationships are crucial to address this issue. rsc.org

However, these challenges are accompanied by immense opportunities. The versatility of the indolocarbazole scaffold continues to inspire the design of novel compounds with enhanced therapeutic properties and novel applications. Advances in synthetic methodologies, including chemoenzymatic and biosynthetic approaches, are paving the way for the creation of more diverse and complex indolocarbazole libraries. rsc.org

The growing understanding of the role of specific molecular targets in various diseases provides a roadmap for the rational design of next-generation indolocarbazole-based therapies. In materials science, the potential of these compounds in organic electronics is far from fully realized, with ongoing research promising the development of more efficient and stable electronic devices. The synergy between computational chemistry, synthetic innovation, and biological or materials testing will undoubtedly continue to drive the field of indolocarbazole research forward.

Conclusion

Summary of Key Research Findings on Indolocarbazole Derivative 3k

Indolocarbazole derivative 3k, identified as 6-methylindolo[3,2-b]carbazole (6-MICZ), has been the subject of targeted research to understand its synthesis and biological activity, particularly its role as an agonist of the Aryl-hydrocarbon Receptor (AhR).

The synthesis of 6-MICZ is achieved through a one-pot oxidative coupling reaction involving indole (B1671886), acetaldehyde, and triethyl orthoformate. This method has been established in published literature and serves as a foundational step for the synthesis of other derivatives. mdpi.com

A significant focus of the research has been the evaluation of 6-MICZ's ability to activate the AhR. mdpi.com The AhR is a ligand-activated transcription factor involved in various cellular processes, including immune response, melanogenesis, and the pathogenesis of certain skin diseases. mdpi.com As such, it is considered a promising therapeutic target for inflammatory conditions, cancer, and neurological disorders. mdpi.com

Comparative studies have shown that 6-MICZ is a potent AhR agonist. In human cell lines, its activity was found to be comparable to that of 2,3,7,8-Tetrachlorodibenzodioxin (TCDD), a potent AhR agonist, when measured at 6 hours. mdpi.com Notably, 6-MICZ demonstrated higher AhR-inducing activity than 6-formylindolo[3,2-b]carbazole (6-FICZ) in human, rat, and guinea pig cell lines. mdpi.com However, in mouse cell lines, all synthesized derivatives, including 6-MICZ, exhibited similar activity levels. mdpi.com This suggests that the induction of AhR is a general characteristic of the indolocarbazole scaffold rather than being dependent on a specific substituent at the 6-position. mdpi.com

The research also explored the structure-activity relationship, indicating that simple modifications to the indolo[3,2-b]carbazole (B1211750) skeleton can yield highly active derivatives. mdpi.com The high activity levels of compounds like 6-MICZ underscore the potential of the indolocarbazole scaffold in developing new therapeutic agents. mdpi.com

Below is a data table summarizing the key research findings on Indolocarbazole derivative 3k (6-MICZ):

| Aspect | Key Finding | Citation |

|---|---|---|

| Synthesis | Synthesized via a one-pot oxidative coupling of indole, acetaldehyde, and triethyl orthoformate. | mdpi.com |

| Biological Activity | Potent agonist of the Aryl-hydrocarbon Receptor (AhR). | mdpi.com |

| Comparative Activity (vs. 6-FICZ) | Demonstrated higher AhR-inducing activity in human, rat, and guinea pig cell lines. | mdpi.com |

| Comparative Activity (Mouse Cell Lines) | Showed similar activity levels to other synthesized indolocarbazole derivatives. | mdpi.com |

| Structure-Activity Relationship | The indolocarbazole scaffold is a key determinant of high AhR-inducing activity. | mdpi.com |

Outlook on the Translational Potential of Indolocarbazole Derivatives in Specific Research Areas

The findings related to Indolocarbazole derivative 3k (6-MICZ) and its congeners provide a positive outlook for the translational potential of indolocarbazole derivatives in several key research areas. The potent Aryl-hydrocarbon Receptor (AhR) agonistic activity of the indolocarbazole scaffold is a central driver of this potential. mdpi.com

Dermatology and Inflammatory Skin Diseases: The AhR plays a significant role in skin homeostasis and the pathogenesis of various skin diseases. mdpi.com The high AhR activity of indolocarbazole derivatives suggests their potential as therapeutic agents for inflammatory skin conditions such as psoriasis and atopic dermatitis. mdpi.com In fact, an AhR agonist is already on the market for the topical treatment of plaque psoriasis. mdpi.com The development of indolocarbazole-based drugs could offer new and effective treatment options in this area.

Oncology: The AhR is also considered a promising target for chemoprevention and cancer therapy. mdpi.com The ability of indolocarbazole derivatives to potently activate this receptor opens avenues for their investigation as potential anti-cancer agents. Further research could focus on elucidating the specific signaling pathways modulated by these compounds in different cancer types and developing derivatives with enhanced tumor-specific activity.

Neurological Disorders: The involvement of the AhR in neurological processes suggests that indolocarbazole derivatives could have therapeutic applications in the treatment of neurological disorders. mdpi.com While this area is less explored compared to dermatology and oncology, the potent AhR agonism of the indolocarbazole scaffold warrants further investigation into its potential neuroprotective or neuromodulatory effects.

The research on 6-MICZ has highlighted that the core indolocarbazole structure is crucial for its biological activity. mdpi.com This understanding allows for the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic profiles. Future research will likely focus on synthesizing novel analogues and evaluating their efficacy and safety in preclinical models of the aforementioned diseases, with the ultimate goal of translating these promising compounds into clinical applications.

Q & A

Q. What are the established synthetic routes for indolocarbazole deriv. 3k, and how do structural modifications impact its physicochemical properties?

Methodological Answer:

- Core Synthesis : The compound is typically synthesized via glycosylation of indolocarbazole scaffolds, as described in Russian patents using xylose or other carbohydrate residues . Key steps include Buchwald-Hartwig amination for N-glycoside formation and solvent-thermal crystallization for planar rigidity .

- Structural Impact : Introducing amino acid or halogenated side chains alters solubility and cytotoxicity. For example, bromine substitutions enhance π-π stacking (critical for OLED applications), while amino acid derivatives improve tumor selectivity .

- Quality Control : HPLC with C18 columns and UV detection (λ = 254–300 nm) is standard for purity assessment, using acetonitrile/water gradients .

Q. How can computational models predict the biological activity of this compound?

Methodological Answer:

- In Silico Workflow :

- Docking Studies : Use AutoDock Vina to simulate binding to targets like PKC isoforms or DNA topoisomerases .

- QSAR Models : Apply ANN-QSAR to correlate substituent electronegativity with cytotoxicity (e.g., IC50 values for HeLa cells) .

- ADMET Prediction : SwissADME assesses bioavailability; logP >3 suggests high membrane permeability but poor aqueous solubility .

- Validation : Compare predictions with in vitro cytotoxicity assays (e.g., MTT tests on cancer cell lines) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in silico predictions and in vivo efficacy for this compound?

Methodological Answer:

- Case Study : A 2017 study found discrepancies where in silico models overestimated antitumor activity due to neglecting metabolic degradation .

- Strategies :

- Metabolite Tracking : Use LC-MS to identify degradation products (e.g., de-glycosylated metabolites with reduced activity) .

- Pharmacokinetic Profiling : Measure plasma half-life in murine models; deriv. 3k’s short t₁/₂ (~2 hrs) suggests need for prodrug formulations .

- Tumor Microenvironment Modeling : 3D spheroid assays better replicate in vivo hypoxia, revealing reduced efficacy under low oxygen .

Q. What experimental designs optimize the photophysical properties of this compound for non-doped OLED emitters?

Methodological Answer:

- Challenge : Planar indolocarbazole cores exhibit aggregation-caused quenching (ACQ), limiting electroluminescence efficiency .

- Solutions :

- Side-Chain Engineering : Attach bulky tert-butyl groups or dendritic arms to suppress ACQ (e.g., 20% higher EQE in modified derivatives) .

- Donor-Acceptor Tuning : Integrate imidazole acceptors to balance hole/electron injection, achieving λ_em = 430–463 nm (blue-light region) .

- Thermal Analysis : DSC/TGA confirms stability (>300°C decomposition temperature), critical for vacuum-deposited OLED layers .

Q. How do crystallographic data inform the design of this compound analogs with enhanced DNA intercalation?

Methodological Answer:

- Structural Insights :

- Design Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.